2-Phosphonobutyric acid

Übersicht

Beschreibung

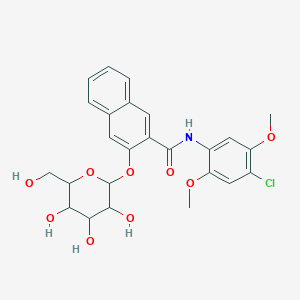

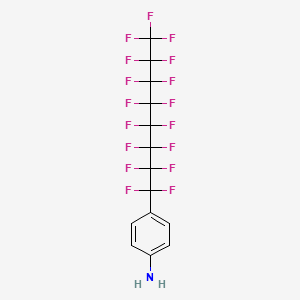

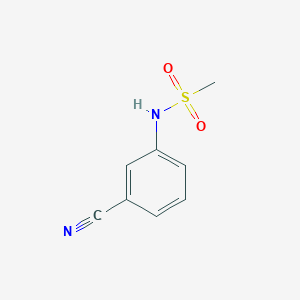

2-Phosphonobutyric acid, also known as (±)-2-Amino-4-phosphonobutyric acid or DL-AP4, is a group III nonselective metabotropic glutamate receptor (mGluR) agonist . It has a molecular weight of 183.10 .

Synthesis Analysis

The synthesis of 2-Phosphonobutyric acid involves the addition of 2-amino-4 phosphonobutyric acid, followed by a reaction with isopropylchloroformate at a pH of 10 . The pH of the solution is then adjusted to 2, and extraction is carried out .Molecular Structure Analysis

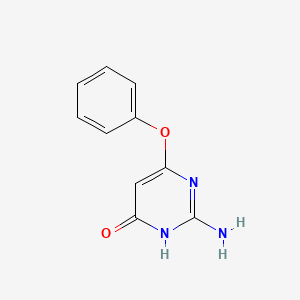

The molecular structure of 2-Phosphonobutyric acid contains 18 bonds in total; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis

2-Phosphonobutyric acid is a solid substance with a white appearance . It has a melting point range of 123 - 127 °C .Wissenschaftliche Forschungsanwendungen

Application

2-Phosphonobutyric acid is used in neurobiology research, particularly in studies related to neurotransmission .

Method of Application

In one study, a proteolipid was treated with DL-APB (a derivative of 2-Phosphonobutyric acid) for 1 hour before the addition of U-14C glutamate . Electrophysiological experiments were conducted on the extensor tibiae muscle, where junctional glutamate receptors are accessible to drugs applied iontophoretically .

Results

The study found that the distribution of the nuclear oestrogen receptor contrasts markedly with that of the cytosol receptor in the neonatal brain and is entirely consistent with the postulated roles of the oestrogen receptor and aromatisation in the androgen-induced sexual differentiation of the brain .

Inorganic Chemistry

Application

2-Phosphonobutyric acid is used in the synthesis of layered copper(II) coordination polymers .

Method of Application

Blue single crystals of Cu[µ3-O3P(CH2)2COOH]·2H2O and Cu[(RS)-µ3-O3PCH(C2H5)COOH]·3H2O were prepared in aqueous Cu2±solutions (pH = 2.5–3.5) containing 3-phosphonopropionic acid and (RS)-2-phosphonobutyric acid, respectively .

Results

The connection between the [O3P(CH2)2COOH]2–anions and the Cu2+ cations yields a polymeric structure with layers parallel to (001). The layers are linked by hydrogen bonds .

Retina Research

Application

2-Amino-4-phosphonobutyric acid, a derivative of 2-Phosphonobutyric acid, is used as a pharmacological tool for retina research .

Method of Application

In one study, intracellular electrophysiological recordings were obtained from the perfused retina-eyecup preparation of the mud-puppy (Necturus maculosus), and 2-amino-4-phosphonobutyric acid was added to the bathing medium .

Results

The addition of 2-amino-4-phosphonobutyric acid blocked all responses in the ON channel but left intact the OFF responses including OFF ganglion cell discharge . It was found that 2-amino-4-phosphonobutyric acid blocks the light response of the ON bipolar cell by mimicking the endogenous photoreceptor transmitter .

Effects on Cells in the Distal Layers of the Tiger Salamander’s Retina

Application

2-Amino-4-phosphonobutyric acid is used to study the response properties of rods, horizontal cells, and bipolar cells in the isolated, perfused retina of the tiger salamander, Ambystoma tigrinum .

Method of Application

A concentration of 100 microM of 2-amino-4-phosphonobutyric acid was found to be sufficient to elicit maximal effects .

Results

The study found that 2-amino-4-phosphonobutyric acid caused an increase in the length constant of the horizontal cell syncytium, primarily due to a 50% reduction in the coupling impedance between the cells of the syncytium . It also abolished the depolarizing light responses of the receptive field centres of on-centre bipolar cells .

Safety And Hazards

2-Phosphonobutyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXRGRLZKVHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400495 | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phosphonobutyric acid | |

CAS RN |

4378-40-9 | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)